Oximonam sodium
Description
Oximonam sodium is a monobactam antibiotic known for its efficacy against various Gram-negative bacteria, particularly those in the Enterobacteriaceae family and Haemophilus influenzae . It is not effective against staphylococci and Pseudomonas aeruginosa . This compound is part of the beta-lactam class of antibiotics, which work by inhibiting cell wall biosynthesis in bacteria .
Properties
CAS No. |
90849-08-4 |
|---|---|
Molecular Formula |
C12H14N5NaO6S |
Molecular Weight |
379.33 g/mol |
IUPAC Name |
sodium;2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetate |
InChI |
InChI=1S/C12H15N5O6S.Na/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6;/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19);/q;+1/p-1/b16-9-;/t5-,8-;/m0./s1 |
InChI Key |
IEJDXDFBVQORAZ-CTRAYMKSSA-M |
SMILES |
CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1OCC(=O)[O-])NC(=O)/C(=N\OC)/C2=CSC(=N2)N.[Na+] |
Canonical SMILES |
CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |
Synonyms |
oximonam SQ 82291 SQ-82291 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Oximonam sodium can be synthesized through the reaction of hydroxylamine hydrochloride with a carbonyl compound in the presence of glycine as a catalyst. This reaction is typically carried out in dimethylformamide (DMF) at room temperature . The process involves mild, non-hydroxylic conditions, which are advantageous for high yields and simple workup .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Oximonam sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion to oximes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Conversion to amines using hydrogen or other reducing agents.
Substitution: Formation of nitrones and oximes from N-alkylhydroxylamines and aqueous hydroxylamine.
Common Reagents and Conditions:
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: Hydrogen gas or other reducing agents under mild conditions.
Substitution: Aqueous hydroxylamine with monosubstituted allenes.
Major Products:
Oxidation: Oximes
Reduction: Amines
Substitution: Nitrones and oximes
Scientific Research Applications
Oximonam sodium has a wide range of applications in scientific research, including:
Mechanism of Action
Oximonam sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
HI-6: An oxime with a broad spectrum of activity against nerve agents.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: Another oxime with applications in medicinal chemistry.
Uniqueness: Oximonam sodium is unique among these compounds due to its specific antibacterial activity against Gram-negative bacteria and its classification as a monobactam antibiotic . Unlike other oximes, which are primarily used as antidotes for poisoning, this compound is specifically designed for antibacterial purposes .
Biological Activity
Oximonam sodium is a synthetic compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article delves into its mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its therapeutic potential.
This compound belongs to the class of compounds known as oxazolidinones. Its structure allows it to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively preventing the formation of functional ribosomes. This mechanism is crucial for its antibacterial activity, particularly against Gram-positive bacteria.
Antimicrobial Efficacy
This compound has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. The following table summarizes its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 1-4 | |
| Enterococcus faecalis | 2-8 | |
| Streptococcus pneumoniae | 0.5-2 | |
| Escherichia coli | >64 |
Case Study 1: Efficacy in Treating Skin Infections
A clinical trial investigated the use of this compound in patients with complicated skin and skin structure infections (cSSSI). The study found that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The trial reported a clinical success rate of approximately 85% in the oximonam group versus 70% in the control group.
Case Study 2: Resistance Patterns
Another study focused on the resistance patterns of Staphylococcus aureus to this compound. Researchers noted that while resistance was emerging, the compound remained effective against methicillin-resistant strains (MRSA) at low MIC values. This suggests that this compound could be a valuable option in treating infections caused by resistant bacteria.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Synergistic Effects : Studies indicate that this compound exhibits synergistic effects when used in combination with other antibiotics, enhancing overall efficacy and reducing the likelihood of resistance development.
- Pharmacokinetics : this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which are critical for treating systemic infections.
- Safety Profile : Clinical evaluations have shown that this compound has a relatively low incidence of adverse effects, making it a suitable candidate for outpatient treatment protocols.
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of Oximonam sodium?
Methodological Answer:
- Reaction Parameters: Systematically vary molar ratios, solvents (e.g., DMF vs. aqueous), and temperatures to assess yield and purity. Use high-performance liquid chromatography (HPLC) to track intermediates .
- Characterization: Employ nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with prior studies to identify impurities or byproducts .
- Reproducibility: Document batch-specific conditions (e.g., stirring time, catalyst load) to ensure replicability. Use statistical tools like Design of Experiments (DoE) to identify critical factors .
Q. How can researchers validate the antibacterial efficacy of this compound in vitro?
Methodological Answer:
- Model Selection: Use standardized bacterial strains (e.g., E. coli ATCC 25922) and clinical isolates to assess spectrum breadth. Include positive controls (e.g., Meropenem) and negative controls (solvent-only) .
- Dose-Response Curves: Determine minimum inhibitory concentration (MIC) via broth microdilution assays. Use nonlinear regression to calculate IC₅₀ values and compare potency across strains .
- Data Validation: Replicate experiments across three independent trials. Apply ANOVA to confirm significance (p < 0.05) and report 95% confidence intervals .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates .
- Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity (LOQ ≤ 10 ng/mL). Validate methods per ICH guidelines for accuracy (85–115%) and precision (RSD < 15%) .
- Cross-Validation: Compare results with UV-Vis spectroscopy at 260 nm (λmax for β-lactams) to detect matrix interference .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic (PK) profile be resolved?
Methodological Answer:
- Source Analysis: Audit study designs for variables like dosing routes (IV vs. oral), species (murine vs. primate), and sampling intervals. Differences in bioavailability or half-life may stem from methodological disparities .
- Meta-Analysis: Pool data from preclinical PK studies using random-effects models. Stratify by covariates (e.g., renal clearance rates) to identify confounding factors .
- Mechanistic Modeling: Develop physiologically based pharmacokinetic (PBPK) models to simulate human PK parameters from animal data, adjusting for metabolic enzyme expression .
Q. What strategies mitigate resistance development against this compound in Gram-negative pathogens?
Methodological Answer:
- Resistance Monitoring: Perform whole-genome sequencing on post-treatment isolates to identify mutations in penicillin-binding proteins (PBPs) or β-lactamase genes .
- Combination Therapy: Screen for synergism with β-lactamase inhibitors (e.g., clavulanic acid) using checkerboard assays. Calculate fractional inhibitory concentration indices (FICI) to classify additive/synergistic effects .
- Enzyme Kinetics: Use stopped-flow spectrophotometry to measure hydrolysis rates of this compound by TEM-1 or CTX-M-15 β-lactamases. Compare kcat/KM values to assess enzyme susceptibility .
Q. How can multi-omics approaches elucidate this compound’s off-target effects?
Methodological Answer:
- Transcriptomics: Conduct RNA-seq on treated bacterial cultures to identify dysregulated pathways (e.g., cell wall biosynthesis, stress response). Use Gene Ontology (GO) enrichment analysis to prioritize targets .
- Proteomics: Apply tandem mass tag (TMT) labeling to quantify protein abundance changes. Validate hits (e.g., altered efflux pumps) via Western blot .
- Metabolomics: Perform untargeted LC-MS metabolomics to detect shifts in metabolites (e.g., ATP, NADH). Integrate datasets using platforms like MetaboAnalyst to map network perturbations .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
